molecular formula C15H12Cl2N2O3S B486368 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole CAS No. 667892-77-5

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole

Cat. No.: B486368
CAS No.: 667892-77-5
M. Wt: 371.2g/mol
InChI Key: DGMLZIRFZGKLLV-UHFFFAOYSA-N
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Description

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. This particular compound features a sulfonyl group attached to a dichloromethoxyphenyl ring, which is further connected to a benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the sulfonyl group: The benzimidazole core is then reacted with a sulfonyl chloride derivative of 3,4-dichloro-2-methoxyphenyl under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s biological activity makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole
  • 5,6-dichloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole

Uniqueness

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl group and the dichloromethoxyphenyl ring differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Biological Activity

1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula: C12H12Cl2N2O3S
  • Molecular Weight: 339.2 g/mol
  • CAS Number: 457961-70-5

The compound's biological activity can be attributed to its structural features, particularly the benzimidazole core, which is known for its diverse pharmacological effects. The sulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to inhibition of key enzymes or receptors involved in disease processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related benzimidazole derivatives. For instance, compounds with similar structures have demonstrated significant activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 1 µg/mL
Mycobacterium smegmatisMIC values ranging from 3.9 to 7.8 µg/mL
Candida albicansHigh activity noted

These findings suggest that this compound may exhibit similar antimicrobial properties, warranting further investigation into its efficacy against these pathogens .

Anticancer Potential

The benzimidazole scaffold is recognized for its anticancer properties. Studies have shown that derivatives can inhibit tubulin polymerization and affect cell cycle progression in cancer cells. For example:

  • Compounds with a benzimidazole structure displayed IC50 values below 5 µM against various cancer cell lines.
  • Specific derivatives have been reported to inhibit vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), which are critical in tumor growth and metastasis .

Case Studies

  • Antimicrobial Efficacy : A study synthesized several benzimidazole derivatives and tested their activity against Staphylococcus aureus and Candida albicans. The most active compounds showed MIC values significantly lower than those of standard antibiotics, indicating their potential as alternative treatments for resistant strains .
  • Anticancer Activity : Another investigation focused on the effects of benzimidazole derivatives on A549 lung cancer cells. Results indicated that certain compounds caused a notable increase in cells arrested in the G2/M phase of the cell cycle, suggesting potential for development as chemotherapeutic agents .

Properties

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3S/c1-9-18-11-5-3-4-6-12(11)19(9)23(20,21)13-8-7-10(16)14(17)15(13)22-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMLZIRFZGKLLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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